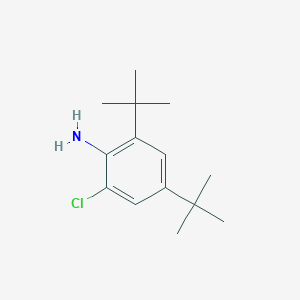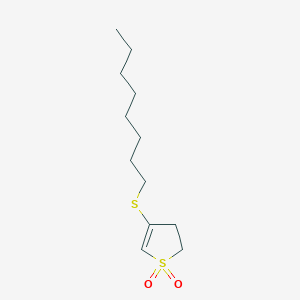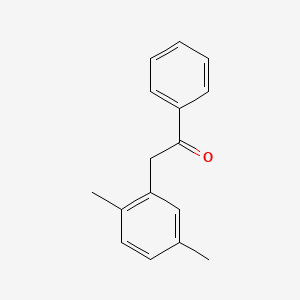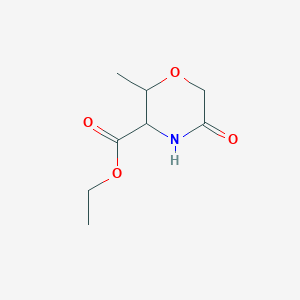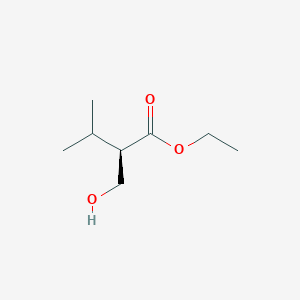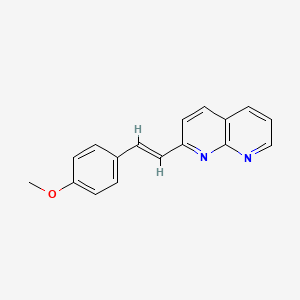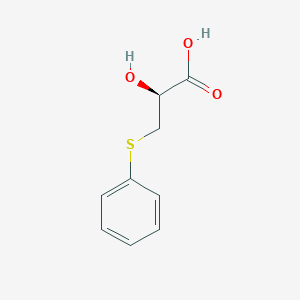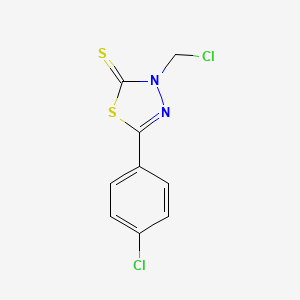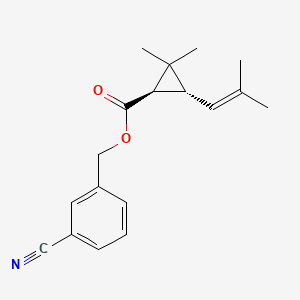
Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes an octan-2-yl group, a 3-chloro-4,5-diethoxyphenyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenol with octan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
3-chloro-4,5-diethoxyphenol+octan-2-yl isocyanate→Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamate derivatives.
Substitution: Substituted phenyl carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparación Con Compuestos Similares
- Methyl (3-chloro-4,5-diethoxyphenyl)carbamate
- Ethyl (3-chloro-4,5-diethoxyphenyl)carbamate
- Propyl (3-chloro-4,5-diethoxyphenyl)carbamate
Comparison: Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its longer alkyl chain (octan-2-yl group), which can influence its solubility, reactivity, and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Propiedades
Número CAS |
84971-71-1 |
|---|---|
Fórmula molecular |
C19H30ClNO4 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
octan-2-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30ClNO4/c1-5-8-9-10-11-14(4)25-19(22)21-15-12-16(20)18(24-7-3)17(13-15)23-6-2/h12-14H,5-11H2,1-4H3,(H,21,22) |
Clave InChI |
GNXNZKHIFLLBAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
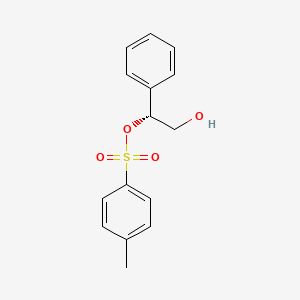
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
